molecular formula C20H27NO5 B5605802 (3R*,4R*)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol

(3R*,4R*)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol

Cat. No. B5605802
M. Wt: 361.4 g/mol
InChI Key: MLWGKUNRVHATOJ-ODXCJYRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Synthesis Methodology : The compound is synthesized via ring opening followed by ring closure reactions, involving complex intermediates and reagents, as seen in the synthesis of similar compounds (Halim & Ibrahim, 2022).
  • Spectral Analysis : Spectral data, including 1H and 13C NMR, play a crucial role in confirming the chemical structure of synthesized compounds. This approach is common in the analysis of similar molecules (Moustafa & Girgis, 2007).

Molecular Structure Analysis

  • X-ray Crystallography : X-ray crystallography is a pivotal technique for determining the molecular structure, as applied in related compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

  • Reactivity Analysis : Local reactivity descriptors can be used to predict sites of high reactivity in the molecule, as observed in compounds with similar structures (Halim & Ibrahim, 2022).

Physical Properties Analysis

  • Spectral Properties : Spectroscopic methods, including NMR and IR, are essential for identifying physical properties of similar molecular structures (Moustafa & Girgis, 2007).

Chemical Properties Analysis

  • Theoretical Calculations : Theoretical calculations using methods like Density Functional Theory (DFT) help in understanding the chemical properties of similar compounds (Halim & Ibrahim, 2022).

properties

IUPAC Name

(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5/c1-6-24-15-9-8-14-13(4)16(26-17(14)18(15)25-7-2)19(22)21-10-12(3)20(5,23)11-21/h8-9,12,23H,6-7,10-11H2,1-5H3/t12-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWGKUNRVHATOJ-ODXCJYRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CC(C(C3)(C)O)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3C[C@H]([C@@](C3)(C)O)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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